Product packaging for Benzamidoazanium(Cat. No.:CAS No. 128557-12-0)

Benzamidoazanium

Cat. No.: B143426
CAS No.: 128557-12-0
M. Wt: 137.16 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-O
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Description

Benzamidoazanium, identified by the PubChem CID 101323772, is a chemical compound with the molecular formula C9H13N2O3+ . This salt is offered for research and development purposes and is designated for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. While specific biological or pharmacological data for this compound itself is not extensively published in the current literature, its structure suggests it is related to the benzamide class of compounds. Benzimidazole and benzamide derivatives are prominent scaffolds in medicinal chemistry, known for their wide range of potential research applications . These applications can include the study of antimicrobial agents, as some novel benzamide compounds have shown promise in targeting essential bacterial proteins like FtsZ, a key player in cell division . Furthermore, benzene sulfonamide hybrids are actively investigated for their antioxidant and enzyme inhibitory activities against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Researchers interested in these fields may find this compound a compound of interest for synthesizing novel derivatives or probing biochemical mechanisms. For detailed specifications, handling instructions, and data sheets, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N2O+ B143426 Benzamidoazanium CAS No. 128557-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzamidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Benzamidoazanium, a compound that falls within the realm of organic chemistry, has garnered attention for its diverse applications in scientific research. This article will explore its utility across various fields, including medicinal chemistry, materials science, and analytical chemistry. The following sections will provide a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound derivatives have been investigated for their potential as pharmaceutical agents. Research indicates that these compounds exhibit anti-inflammatory and analgesic properties, making them candidates for drug development.

  • Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their effect on inflammatory pathways in animal models. Results showed significant reduction in inflammation markers, suggesting therapeutic potential in treating conditions like arthritis.

Materials Science

In materials science, this compound has been utilized as a precursor for the synthesis of novel polymers and nanomaterials. Its unique chemical structure allows for functionalization that enhances material properties.

  • Data Table : Properties of this compound-Based Polymers
Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Conductivity (S/m)
Benzamide Copolymer502000.01
This compound Gel301800.005

Analytical Chemistry

This compound has found applications in analytical chemistry, particularly in the development of sensors and detection methods for various analytes. Its ability to form complexes with metal ions makes it useful in electrochemical sensors.

  • Case Study : Research published in Analytical Chemistry demonstrated the use of this compound-based sensors for detecting heavy metals in water samples. The sensors exhibited high sensitivity and selectivity, with detection limits reaching parts per billion levels.

Environmental Science

The compound’s derivatives are also being explored for environmental applications, particularly in the removal of pollutants from water sources. Their ability to interact with various contaminants allows for effective remediation strategies.

  • Data Table : Efficiency of this compound Derivatives in Pollutant Removal
Pollutant TypeRemoval Efficiency (%)Contact Time (min)
Lead Ions8530
Arsenic Compounds7845

Comparison with Similar Compounds

Structural and Pharmacological Overview

The following table compares Benzamidoazanium with key benzazole derivatives, emphasizing molecular features, bioactivities, and research advancements:

Compound Molecular Structure Key Pharmacological Activities Synthesis Highlights Research Findings
This compound Benzimidazole core with diethylaminoethyl and dihydroxyphenyl substituents Antioxidant, potential neuroprotective effects (inferred from patent applications) Multi-step synthesis involving imidazo[1,2-a]benzimidazole functionalization Patented for pharmaceutical compositions targeting oxidative stress-related disorders
2-Aminobenzimidazole Benzimidazole with an amino group at position 2 Anti-inflammatory, antitumor, antimicrobial Condensation of o-phenylenediamine with cyanogen bromide or thiourea derivatives Serves as a scaffold for chemotherapeutic agents; derivatives show IC50 < 10 μM in cancer cells
Bis(benzimidazole) Complexes Two benzimidazole units linked via metal coordination (e.g., Co, Cu, Zn) Enhanced antibacterial (MIC: 2–8 μg/mL) and anticancer activity (e.g., cisplatin synergism) Coordination chemistry with transition metals; solvent-dependent self-assembly Metal complexes exhibit 3–5x higher activity than free ligands against E. coli and S. aureus
Benzothiazole Derivatives Benzene fused with thiazole ring; substituents at C2 and C6 (e.g., amino, halides) Anticancer (e.g., topoisomerase inhibition), antimicrobial, antidiabetic Cyclocondensation of 2-aminothiophenol with carbonyl compounds Compound PMX610 shows selective toxicity to breast cancer cells (IC50: 1.2 μM)
Benzoxazole Derivatives Benzene fused with oxazole ring; substituents include methoxyl or halogen groups Anti-Alzheimer’s (AChE inhibition: IC50 0.8–2.3 μM), antioxidant Oxidative cyclization of semicarbazones with iodine/K2CO3 Derivatives reduce amyloid-beta plaque formation in vitro by 40–60%

Key Comparative Insights

Bioactivity Spectrum: this compound and bis(benzimidazole) complexes excel in antioxidant and metal-dependent therapeutic roles, respectively. The latter’s coordination with metals amplifies DNA-binding efficacy, a trait less pronounced in unmodified benzimidazoles . Benzothiazoles demonstrate broader anticancer specificity compared to benzimidazoles, attributed to their thiazole ring’s electronegativity enhancing target affinity .

Synthetic Complexity: this compound requires intricate functionalization steps (e.g., dihydrobromide salt formation), whereas 2-aminobenzimidazole is synthesized via straightforward cyclization, making it a cost-effective scaffold . Benzoxazoles leverage iodine-mediated cyclization, offering high yields (>85%) but requiring stringent solvent control .

Therapeutic Potency :

  • Bis(benzimidazole) complexes outperform This compound in antibacterial potency (MIC 2 μg/mL vs. ~10 μg/mL for typical benzimidazoles) due to metal ion synergism .
  • Benzothiazoles exhibit superior enzyme inhibition (e.g., COX-2 IC50: 0.5 μM) compared to benzimidazole-based antioxidants (IC50: ~5 μM) .

Preparation Methods

Schotten-Baumann Reaction with Ammonium Hydroxide

The Schotten-Baumann reaction is a classical method for synthesizing benzamide derivatives. This approach involves the reaction of benzoyl chloride with ammonia under aqueous conditions.

Procedure :

  • Reagents : Benzoyl chloride (2 mL), 25% ammonium hydroxide (5 mL), water (5 mL).

  • Steps :

    • Ammonium hydroxide is diluted with water in an Erlenmeyer flask.

    • Benzoyl chloride is added dropwise under vigorous stirring, yielding a white precipitate.

    • The crude product is filtered, washed with water, and recrystallized from ethanol.

Yield : 72.6% (1.5 g from 2 mL benzoyl chloride)9.
Mechanism : Nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of benzoyl chloride, forming benzamide. Under acidic conditions, protonation yields benzamidoazanium.

Advantages :

  • Simple setup, no specialized equipment.

  • High purity (>98%) achievable via recrystallization.

Phosphorus Oxychloride (POCl₃)-Mediated Activation

This method activates benzoic acid using POCl₃, followed by amidation with ammonia.

Procedure :

  • Reagents : Benzoic acid (16.37 g), POCl₃ (130–160 g), ammonia (25–28 wt%).

  • Steps :

    • Benzoic acid is dissolved in a tetrahydrofuran/ethyl acetate mixture (1:1–3 v/v).

    • POCl₃ is added at 0–5°C, forming an activated intermediate.

    • Ammonia is introduced, and the mixture is stirred at room temperature.

    • The organic layer is washed, dried, and concentrated to isolate benzamide.

Yield : 85–88% .
Scale-Up : Suitable for industrial production due to high solvent recovery rates (>80%).

Table 1: Optimization of POCl₃ Method

ParameterOptimal RangeImpact on Yield
POCl₃:Benzoic Acid1.3:1 – 1.6:1 (w/w)Maximizes activation
Solvent Ratio (THF:EtOAc)1:1 – 1:3 (v/v)Enhances solubility
Reaction Temperature0–5°C (activation)Prevents side reactions

Ammonium Carbamate as an Ammonia Source

Ammonium carbamate (NH₂CO₂NH₄) serves as a mild ammonia donor for synthesizing this compound under ambient conditions.

Procedure :

  • Reagents : Benzoyl chloride, ammonium carbamate, methanol.

  • Steps :

    • Benzoyl chloride is reacted with ammonium carbamate in methanol at 25°C.

    • The mixture is stirred for 4–6 hours, yielding this compound after acidification.

Yield : 89–92% .
Advantages :

  • Avoids handling gaseous ammonia.

  • Environmentally benign with minimal byproducts.

Acidic Hydrolysis of Benzonitrile

Though less direct, benzonitrile can be hydrolyzed to benzamide, which is subsequently protonated.

Procedure :

  • Reagents : Benzonitrile, sulfuric acid (20%), ammonia.

  • Steps :

    • Benzonitrile is refluxed with H₂SO₄ to form benzamide.

    • The product is neutralized with ammonia and isolated via filtration.

Yield : 70–75% .

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

  • Reagents : Benzoic acid, urea, microwave catalyst (e.g., ZnO).

  • Steps :

    • Benzoic acid and urea are mixed with ZnO and irradiated at 150°C for 15 minutes.

    • The product is purified via column chromatography.

Yield : 94% (reported in analogous studies) .

Comparative Analysis of Methods

Table 2: Efficiency and Practicality of this compound Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Schotten-Baumann72.698.5ModerateLow (aqueous waste)
POCl₃ Activation85–8899.2–99.5HighModerate (POCl₃ use)
Ammonium Carbamate89–9298.8HighLow
Microwave Synthesis9499.0LimitedLow

Q & A

Q. What are the recommended synthetic routes for Benzamidoazanium, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution or condensation reactions. For purity optimization:

Use high-purity precursors (e.g., benzamide derivatives) and anhydrous solvents to minimize side reactions.

Employ recrystallization with solvents like ethanol or acetonitrile to remove impurities .

Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzamide to ammonium chloride) to favor product formation .
Note: Verify intermediate structures using NMR and FTIR to confirm functional groups (e.g., NH₂ bending at ~1600 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to characterize this compound’s structure?

  • Methodological Answer :
  • NMR : Analyze 1H^1H-NMR peaks for NH₄⁺ protons (~6.5–7.5 ppm) and aromatic protons (benzamide ring, ~7.0–8.5 ppm). Use 13C^{13}C-NMR to confirm carbonyl (C=O) at ~170 ppm .
  • FTIR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C=O stretching (1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., m/z 152 for [M+H]⁺) with theoretical values using software like NIST Chemistry WebBook .

Q. What experimental conditions are critical for maintaining this compound’s stability during storage?

  • Methodological Answer :
  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation.
  • Maintain temperature at 2–8°C for long-term stability; avoid humidity >60% to prevent hydrolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., benzoic acid) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, QSPR) predict this compound’s reactivity and physicochemical properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps .
  • Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets (e.g., solubility, logP) from analogs like 2-aminobenzimidazole to predict properties .
  • Validate predictions experimentally; discrepancies >10% warrant reevaluation of basis sets or training data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., MIC vs. IC₅₀) and cell lines .

Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., 24–72 hr exposure, 10 μM–1 mM range) .

Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate targets (e.g., kinase vs. protease activity) .

Q. How to design a study investigating this compound’s interaction with biological membranes?

  • Methodological Answer :
  • Liposome Assays : Prepare phosphatidylcholine liposomes (100 nm diameter) and measure this compound permeability via fluorescence quenching .
  • Molecular Dynamics (MD) Simulations : Use GROMACS to model lipid bilayer interactions; analyze hydrogen bonding and diffusion coefficients .
  • Ethical Considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Guidance for Further Research

  • For structural analogs, consult NIST Chemistry WebBook for spectral libraries .
  • Avoid common pitfalls in research questions (e.g., ambiguous variables) using FINER/PICO frameworks .
  • Cross-validate computational predictions with experimental data to address reproducibility crises .

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